molecular formula C14H20N2O2 B1630080 Benzyl 2,6-dimethylpiperazine-1-carboxylate CAS No. 885278-89-7

Benzyl 2,6-dimethylpiperazine-1-carboxylate

Cat. No.: B1630080
CAS No.: 885278-89-7
M. Wt: 248.32 g/mol
InChI Key: JYWBTFDJVRKRBZ-UHFFFAOYSA-N
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Description

Benzyl 2,6-dimethylpiperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been studied for its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with benzyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Benzyl 2,6-dimethylpiperazine-1-carboxylate, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, deprotection, and purification using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research has explored its potential as a therapeutic agent for various conditions, although it is not yet widely used in clinical practice.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to changes in neurotransmitter levels, which can affect various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 2,6-dimethylpiperazine-1-carboxylate include other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.

    2,5-Dimethylpiperazine: Used as an intermediate in organic synthesis.

    N-Benzylpiperazine: Studied for its potential therapeutic applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2,6-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-8-15-9-12(2)16(11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWBTFDJVRKRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623504
Record name Benzyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-89-7
Record name Benzyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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